Acetonyltriphenylphosphonium bromide (ATPB) is a phosphonium salt that has garnered attention in the field of organic synthesis due to its catalytic properties. This compound has been found to facilitate a variety of chemical reactions, including cyclotrimerization of aldehydes, protection and deprotection of alcohols, and acylation of various functional groups. The versatility of ATPB as a catalyst and reagent underscores its potential utility in synthetic organic chemistry, offering efficient pathways for the synthesis of complex molecules.
In organic synthesis, ATPB has been utilized as a catalyst for the cyclotrimerization of aldehydes, which is a valuable reaction for constructing six-membered rings—a common structural motif in many organic compounds1. The compound's ability to catalyze the protection and deprotection of alcohols as alkyl vinyl ethers is particularly useful in the synthesis of ethers, which are important intermediates in the production of pharmaceuticals and fine chemicals2. ATPB's role in the acylation of a wide range of functional groups further extends its utility in the synthesis of acetate derivatives, which are often employed in the modification of drug molecules to improve their pharmacokinetic properties3.
Although not directly related to ATPB, the synthesis of phosphonic acid derivatives is an area of research that intersects with the study of organophosphorus compounds. Acetyl chloride, for example, has been used in the synthesis of aminoalkyl- and amino(aryl)methylphosphonic acid derivatives, which are key intermediates in the synthesis of phosphonopeptide with a P-N bond4. This highlights the broader context of organophosphorus chemistry, where compounds like ATPB could potentially find applications in the synthesis of biologically active phosphorus-containing molecules.
The synthesis of acetonyltriphenylphosphonium chloride typically involves the reaction of triphenylphosphine with acetone in the presence of a suitable chlorinating agent, such as hydrochloric acid or another chloride source. The general reaction can be summarized as follows:
The resulting product can be purified through recrystallization from suitable solvents.
The molecular structure of acetonyltriphenylphosphonium chloride features a central phosphorus atom bonded to three phenyl groups and one acetonyl group. The structure can be represented as follows:
Acetonyltriphenylphosphonium chloride participates in several significant chemical reactions, particularly in organic synthesis:
The mechanism by which acetonyltriphenylphosphonium chloride operates in reactions often involves its ability to stabilize negative charges through resonance when forming ylides. The phosphonium cation can facilitate nucleophilic attack on electrophiles due to its positive charge, making it an effective reagent in various organic transformations.
Acetonyltriphenylphosphonium chloride exhibits several notable physical and chemical properties:
Acetonyltriphenylphosphonium chloride finds applications across various fields:
The systematic IUPAC name for this phosphonium salt is 2-oxopropyl(triphenyl)phosphanium chloride, reflecting its core structural components: a 2-oxopropyl group (CH₃C(O)CH₂–) bound to a central phosphorus atom of triphenylphosphine, with chloride as the counterion [3] [8]. The name adheres to International Union of Pure and Applied Chemistry conventions for phosphonium compounds, where the cation is named as a substituted phosphanium ion and the anion is specified separately.
The compound is extensively documented under numerous synonyms across chemical databases, indicating its broad recognition in synthetic chemistry:
Table 1: Common Synonyms and Registry Identifiers
| Synonym | Registry Number | Source |
|---|---|---|
| Acetonyltriphenylphosphonium chloride | 1235-21-8 (CAS) | [2] [6] |
| 2-Oxopropyltriphenylphosphanium chloride | 196994 (PubChem CID) | [1] [3] |
| AURORA KA-1148 | MFCD00011813 (MDL) | [2] [6] |
The molecular formula C₂₁H₂₀ClOP (molar mass: 354.81 g/mol) defines the composition of one acetonyltriphenylphosphonium cation and one chloride anion [1] [2] [8]. Key structural features include:
The structural identity is further confirmed by standardized molecular descriptors:
[Cl-].CC(=O)C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1 XAMZZEBAJZJERT-UHFFFAOYSA-M [3] [8]. Table 2: Molecular and Structural Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₀ClOP |
| Molecular Weight | 354.81 g/mol |
| SMILES | [Cl-].CC(=O)CP+(C1=CC=CC=C1)C1=CC=CC=C1 |
| InChI Key | XAMZZEBAJZJERT-UHFFFAOYSA-M |
Crystallographic studies reveal that acetonyltriphenylphosphonium chloride forms orthorhombic crystals with the space group Pna2₁ [2]. This non-centrosymmetric space group indicates asymmetric packing arrangements, which may influence its reactivity in solid-phase reactions. The compound exhibits a melting point of 243–245°C (lit.), consistent with its ionic lattice structure [2] [6].
Thermal Properties:
Morphological Characteristics:
Table 3: Summary of Crystallographic and Physical Properties
| Property | Value | Conditions |
|---|---|---|
| Crystal System | Orthorhombic | Room temperature |
| Space Group | Pna2₁ | X-ray diffraction |
| Melting Point | 243–245°C | Literature standard |
| Crystal Habit | Fine powder or prismatic | Solid state |
| Color | White to light yellow | Ambient light |
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2